![molecular formula C25H29N3O4 B11057191 Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11057191.png)
Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a piperazine moiety containing a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylpropyl Group: This step involves the alkylation of the piperazine ring with a phenylpropyl halide.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- Methyl [3-[3-(benzyloxy)propyl]-2,5-dioxo-4-phenyl-4-imidazolidinyl]acetate
Uniqueness
Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and structural features. The presence of the piperazine moiety with a phenylpropyl group distinguishes it from other similar compounds, potentially leading to unique biological or chemical properties.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H29N3O4/c1-32-25(31)20-9-11-21(12-10-20)28-23(29)18-22(24(28)30)27-16-14-26(15-17-27)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12,22H,5,8,13-18H2,1H3 |
InChI Key |
YCCVJUXTHYEAOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B11057112.png)
![1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11057113.png)
![4-Amino-5-[(4-fluorophenyl)carbonyl]-1,2-oxazole-3-carbonitrile](/img/structure/B11057116.png)
![7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057135.png)
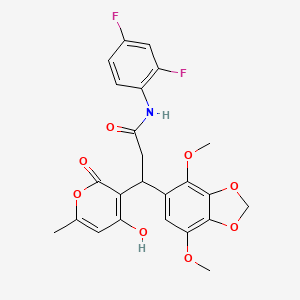
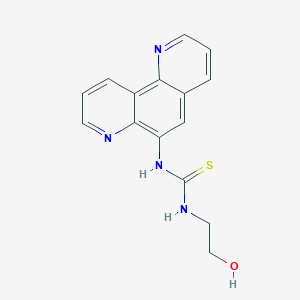
![3,3'-methanediylbis[1-(2,4-dichlorobenzyl)-2-methyl-1H-indole]](/img/structure/B11057143.png)
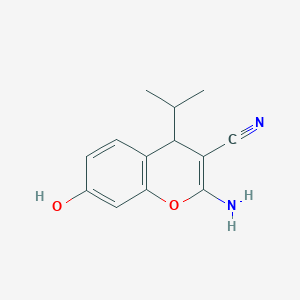
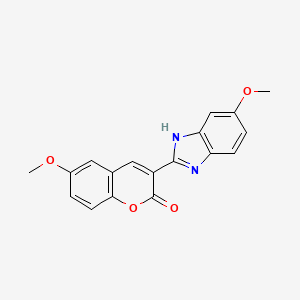
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11057169.png)
![6-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057174.png)
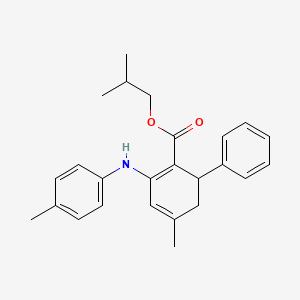
![1-(4-methoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11057181.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11057183.png)
